molecular formula C6H9N3O B6279708 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole CAS No. 1082296-26-1

2-(pyrrolidin-2-yl)-1,3,4-oxadiazole

Cat. No.: B6279708
CAS No.: 1082296-26-1
M. Wt: 139.2
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Description

2-(Pyrrolidin-2-yl)-1,3,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and neuroscience research, provided for Research Use Only. This heterocyclic scaffold is recognized for its potential as a core structure in developing novel central nervous system (CNS)-active agents. Scientific literature indicates that derivatives of this structural class have been investigated for a range of pharmacological activities, with a primary focus on antidepressant applications . The basis for this activity is linked to the reuptake inhibition of neurotransmitters like serotonin, a key mechanism of action for many established antidepressant therapies . Beyond antidepressant potential, this chemotype is also relevant for anxiolysis (anxiety reduction) and analgesia (pain relief), making it a versatile scaffold for neuropsychiatric drug discovery . The 1,3,4-oxadiazole ring is a known bioisostere, meaning it can mimic the properties of other functional groups in a biological system, which often enhances the pharmacokinetic properties of lead compounds . Researchers utilize this compound in various stages of drug development, from initial hit identification to structure-activity relationship (SAR) studies. The product is offered with high quality standards. Handle with appropriate precautions in a laboratory setting. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

CAS No.

1082296-26-1

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Pyrrolidin 2 Yl 1,3,4 Oxadiazole and Its Structural Variants

Foundational Strategies for 1,3,4-Oxadiazole (B1194373) Core Construction

The construction of the 1,3,4-oxadiazole ring can be achieved through several foundational strategies, primarily involving cyclization reactions. These methods offer versatility in accessing a wide array of substituted 1,3,4-oxadiazoles.

Cyclization Reactions of Acylhydrazides with Dehydrating Agents

A prevalent and well-established method for synthesizing 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. researchgate.net This reaction involves the treatment of a 1,2-diacylhydrazine with a dehydrating agent to facilitate the ring closure. A variety of dehydrating agents have been successfully employed for this transformation.

Commonly used dehydrating agents include:

Phosphorus oxychloride (POCl₃) researchgate.netresearchgate.netnih.gov

Thionyl chloride (SOCl₂) nih.govmdpi.com

Phosphorus pentoxide (P₂O₅) nih.govmdpi.com

Sulfuric acid (H₂SO₄) researchgate.netmdpi.com

Polyphosphoric acid (PPA) researchgate.netnih.govmdpi.com

Triflic anhydride (B1165640) nih.gov

The choice of dehydrating agent can influence the reaction conditions and the tolerance of other functional groups within the molecule. For instance, milder reagents like triphenylphosphine (B44618) oxide/triflic anhydride and silica-supported dichlorophosphate (B8581778) have also been utilized for this cyclodehydration. researchgate.net

A one-pot synthesis approach is often employed where a carboxylic acid is reacted with an acylhydrazide in the presence of a dehydrating agent like POCl₃, avoiding the need to isolate the intermediate diacylhydrazine. researchgate.net

Ring Closure of Diacylhydrazines and Related Precursors

The direct cyclization of diacylhydrazines is a cornerstone in 1,3,4-oxadiazole synthesis. mdpi.com These precursors are typically synthesized by the acylation of an acid hydrazide. The subsequent ring closure is then effected by a dehydrating agent as detailed in the previous section.

Beyond simple diacylhydrazines, related precursors can also be used. For example, N,N'-diformylhydrazine can be cyclized using phosphorus pentoxide in polyphosphoric acid to yield the parent unsubstituted 1,3,4-oxadiazole. mdpi.com Palladium(0) has also been shown to catalyze the cyclization of N,N'-diacylhydrazines. tandfonline.com

Oxidative Cyclization Mechanisms (e.g., Aroyl/Acyl Hydrazones)

An alternative and powerful strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. nih.govd-nb.infoorganic-chemistry.org These hydrazone precursors are readily prepared by the condensation of an aldehyde with an acylhydrazide. d-nb.infojchemrev.com

A variety of oxidizing agents have been employed to facilitate this transformation, including:

Iodine in the presence of a base like potassium carbonate or sodium hydroxide. nih.govjchemrev.comjournalagent.com

Lead(IV) acetate. yu.edu.jo

A cationic Fe(III)/TEMPO catalyst in the presence of oxygen. organic-chemistry.org

Hypervalent iodine reagents. organic-chemistry.org

N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) under basic conditions. nih.gov

This method is often characterized by mild reaction conditions and good functional group tolerance. organic-chemistry.org Electrosynthesis has also emerged as a modern and sustainable approach for the oxidative cyclization of N-acyl hydrazones, avoiding the need for stoichiometric chemical oxidants. d-nb.info

Regioselective Synthesis of Substituted 1,3,4-Oxadiazoles

Achieving regioselectivity is crucial when synthesizing unsymmetrically substituted 1,3,4-oxadiazoles. The choice of synthetic strategy and reagents can direct the formation of the desired isomer.

One approach to achieve regioselectivity involves the use of thiosemicarbazide (B42300) intermediates. The cyclization of these intermediates can be directed towards either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles based on the choice of reagent. For the synthesis of 2-amino-1,3,4-oxadiazoles, desulfurizing agents like p-toluenesulfonyl chloride (p-TsCl) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) are used. acs.orgnih.govnih.gov The regioselectivity of the p-TsCl mediated cyclization can be influenced by the substituents on the thiosemicarbazide. nih.gov

Another strategy involves an acid-catalyzed regioselective cyclization of intermediates derived from alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides. acs.org By employing either p-toluenesulfonic acid (p-TSA) or acetic acid (AcOH), dehydrative or desulfurative cyclization can be selectively achieved to yield either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. acs.org

Specific Synthetic Routes Incorporating the Pyrrolidine (B122466) Moiety into the 1,3,4-Oxadiazole Scaffold

The incorporation of a pyrrolidine ring, specifically the 2-(pyrrolidin-2-yl) moiety, onto a 1,3,4-oxadiazole scaffold requires synthetic strategies that can accommodate this particular substituent.

Strategies for Pyrrolidin-2-yl Attachment and Derivatization

A key precursor for the synthesis of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazoles is pyroglutamic acid or its derivatives, which provide the pyrrolidinone core. researchgate.net One reported method involves the synthesis of 2-(5-oxo-2-pyrrolidinyl)-1,3,4-oxadiazoles. researchgate.net

The general approach involves:

Formation of a diacylhydrazine derivative of pyroglutamic acid.

Cyclization of the diacylhydrazine to form the 1,3,4-oxadiazole ring. researchgate.net

For example, the cyclization of disilylated diacylhydrazines derived from pyroglutamic acid can yield 2-(5-oxo-2-pyrrolidinyl)-1,3,4-oxadiazoles. researchgate.net Another approach involves the reaction of acid hydrazides derived from 1-aryl-4-pyrrolidin-2-ones with carbon disulfide in a basic medium to synthesize 1-aryl-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-ones. osi.lv

A convergent synthesis has also been described where acyl hydrazides, including those derived from amino acids, are coupled with α-bromo nitroalkanes to directly form the 2,5-disubstituted oxadiazole. nih.govrsc.org This method avoids the formation of a 1,2-diacyl hydrazide intermediate and can be adapted for chiral amino acid hydrazide substrates, providing a pathway to enantiomerically enriched pyrrolidine-containing oxadiazoles (B1248032). nih.govrsc.org

Research Findings Summary

The synthesis of 1,3,4-oxadiazoles is a well-documented field with a variety of established methods. The choice of method often depends on the desired substitution pattern and the available starting materials.

Table 1: Common Synthetic Methods for 1,3,4-Oxadiazole Core Construction

Method Precursor Key Reagents/Conditions Reference(s)
Dehydrative Cyclization 1,2-Diacylhydrazine POCl₃, SOCl₂, P₂O₅, PPA, H₂SO₄ researchgate.netresearchgate.netnih.govmdpi.com
Oxidative Cyclization N-Acylhydrazone I₂, Pb(OAc)₄, Fe(III)/TEMPO, NBS/NIS nih.govorganic-chemistry.orgjchemrev.comjournalagent.comyu.edu.jo
From Thiosemicarbazides Thiosemicarbazide p-TsCl, EDC·HCl acs.orgnih.govnih.gov

Table 2: Reagents for 1,3,4-Oxadiazole Synthesis

Reagent Type Specific Reagent Function Reference(s)
Dehydrating Agent Phosphorus oxychloride (POCl₃) Cyclodehydration of diacylhydrazines researchgate.netresearchgate.netnih.gov
Oxidizing Agent Iodine (I₂) Oxidative cyclization of acylhydrazones nih.govjchemrev.comjournalagent.com
Desulfurizing Agent p-Toluenesulfonyl chloride (p-TsCl) Cyclization of thiosemicarbazides acs.orgnih.gov

Advanced and Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis

Recent advancements in chemical synthesis have emphasized the development of more environmentally benign and efficient methods. Several "green" chemistry approaches have been reported for the synthesis of 1,3,4-oxadiazoles, which could potentially be applied to the synthesis of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole.

One such method involves the use of molecular iodine as a catalyst for the oxidative cyclization of N-acylhydrazones under solvent-free conditions, often employing a grinding technique. This approach avoids the use of hazardous solvents and toxic oxidizing agents. Another green alternative is mechanochemical synthesis, where mechanical force is used to induce chemical reactions, often in the absence of a solvent. This has been successfully applied to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

The use of microwave irradiation has also emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. The synthesis of 1,3,4-oxadiazole derivatives from N-acylhydrazones has been efficiently achieved under microwave irradiation. Furthermore, the use of greener reagents and catalysts, such as potassium carbonate (K₂CO₃) or copper(II) triflate (Cu(OTf)₂), in place of more hazardous substances, contributes to the development of more sustainable synthetic protocols. acs.org

These advanced and green methodologies offer promising alternatives to traditional synthetic routes, potentially providing more efficient and environmentally friendly pathways to this compound and its derivatives.

Green Chemistry ApproachKey FeaturesPotential Application
Iodine-mediated synthesisSolvent-free, grinding technique, catalytic iodineOxidative cyclization of N-acylhydrazones derived from proline.
Mechanochemical synthesisEnvironmentally benign, solvent-freeDirect synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Microwave-assisted synthesisShorter reaction times, higher yieldsAccelerated cyclization of N-acylhydrazones.
Use of greener reagentsK₂CO₃, Cu(OTf)₂Replacement of hazardous reagents in cyclization and coupling steps. acs.org

Structure Activity Relationship Sar Analysis of 2 Pyrrolidin 2 Yl 1,3,4 Oxadiazole Analogues

Rational Design Principles for Structural Diversification around the 1,3,4-Oxadiazole (B1194373) Core

The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its favorable physicochemical properties and metabolic stability. nih.govtandfonline.com It is often employed as a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and improving pharmacokinetic profiles. nih.govmdpi.com Rational design strategies for diversifying structures based on this core involve several key principles:

Scaffold Hopping and Bioisosteric Replacement: A primary strategy involves the bioisosteric replacement of the 1,3,4-oxadiazole ring with other five-membered heterocycles like 1,2,4-oxadiazoles, thiadiazoles, or triazoles to modulate activity, polarity, and metabolic stability. rsc.orgacs.org The 1,3,4-oxadiazole itself is considered a bioisostere of pyrimidine (B1678525) and can be used to replace carbonyl-containing functional groups. nih.govresearchgate.net

Positional Isomerism: The arrangement of substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring is a critical determinant of pharmacological activity. rroij.com Synthetic strategies are designed to allow for the skilled and diversified introduction of various aryl, alkyl, and vinyl groups at these positions to explore the chemical space and optimize interactions with biological targets. jchemrev.comjchemrev.com

Diversity-Oriented Synthesis (DOS): High-throughput synthesis methods, including solid-phase synthesis, enable the construction of large libraries of 1,3,4-oxadiazole derivatives. nih.gov These approaches facilitate the introduction of a wide array of functional groups, such as amines, amides, ureas, and amino acids, to generate significant skeletal diversity and explore a broad range of functional group properties. nih.gov

Hybrid Molecule Design: The 1,3,4-oxadiazole core can be linked to other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel activities. nih.govtandfonline.com For instance, combining the oxadiazole scaffold with quinoline, benzimidazole, or triazole structures has been a successful strategy in developing new therapeutic candidates. nih.govtandfonline.com

These design principles leverage the 1,3,4-oxadiazole ring as a stable, versatile, and synthetically accessible core for creating diverse molecular architectures tailored for specific biological targets. jchemrev.comjchemrev.com

Influence of Substituents on the 1,3,4-Oxadiazole Ring System on Molecular Interactions

Substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring profoundly influence the molecule's electronic properties, steric profile, and, consequently, its interactions with biological macromolecules. The stability and reactivity of the ring are sensitive to the nature of these attached groups. rroij.comotterbein.edu

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can alter the molecule's reactivity and binding capabilities. Studies have shown that the presence of EWGs like nitro (-NO2) or chloro (-Cl) groups on phenyl rings attached to the oxadiazole core can increase the yield in certain synthetic reactions and lead to potent biological activity. nih.gov Conversely, EDGs such as amino (-NH2) or hydroxyl (-OH) groups can decrease reaction yields but may be essential for specific receptor interactions. nih.gov The presence of electron-adsorbing groups can facilitate the formation of hydrogen bonds with target proteins. nih.gov

Steric Effects: The size and position of substituents (ortho, meta, para) create steric effects that impact how a molecule fits into a binding site. otterbein.edu The strategic placement of bulky groups can either enhance selectivity by preventing off-target binding or reduce activity by hindering access to the target.

Noncovalent Interactions: The 1,3,4-oxadiazole ring itself can participate in crucial noncovalent interactions. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, tryptophan, phenylalanine) in protein binding sites. nih.gov Furthermore, the nitrogen and oxygen atoms of the oxadiazole ring act as hydrogen bond acceptors, an interaction that is critical for ligand binding and pharmacological activity. nih.govnih.gov

The table below illustrates how different substituents on 2,5-disubstituted-1,3,4-oxadiazole derivatives can affect their biological activity, based on findings from various studies.

Compound Class Substituent at C2/C5 Observed Effect on Activity
2,5-diphenyl-1,3,4-oxadiazolesElectron-withdrawing groups (-NO2, -Cl)Showed excellent anticonvulsant, antidepressant, and antianxiety activity. nih.gov
2,5-diphenyl-1,3,4-oxadiazolesElectron-donating groups (-NH2, -OH)Resulted in lower yields in synthesis compared to EWGs. nih.gov
2-amino-1,3,4-oxadiazoles-NH2 group at the 2nd positionExhibited the highest anticonvulsant effect in specific models. jchemrev.com
Benzimidazole-1,3,4-oxadiazolesVaried phenyl substitutionsShowed a wide range of α-glucosidase inhibitory activity based on substitution patterns. nih.gov

The Role of the Pyrrolidine (B122466) Moiety and its Substituents in Modulating Bioactivity

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its unique structural properties. bohrium.comnih.gov Its role in modulating the bioactivity of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole analogues is multifaceted.

Three-Dimensional Structure: As a saturated, non-planar ring, pyrrolidine provides a three-dimensional (3D) architecture that can explore pharmacophore space more effectively than flat aromatic rings. researchgate.net This non-planarity, known as "pseudorotation," allows it to adopt various conformations, which can be crucial for optimal binding to protein targets. researchgate.net

Stereochemistry: The pyrrolidine ring in this compound contains at least one chiral center at the C-2 position. The stereochemistry at this and other positions is critical, as different stereoisomers can exhibit vastly different biological profiles due to enantioselective interactions with protein targets. researchgate.net

Basicity and Substituent Effects: The nitrogen atom in the pyrrolidine ring imparts basicity, which can be modulated by substituents. nih.gov Substituents on the pyrrolidine ring can significantly influence biological activity through steric and electronic effects. bohrium.com For example, SAR analyses of various pyrrolidine derivatives have shown that:

Substituents at position 3 of a pyrrolidine-2,5-dione scaffold strongly affect anticonvulsant activity. nih.gov

In a series of NAAA inhibitors, small lipophilic substituents on a terminal phenyl group attached to the pyrrolidine amide were preferred for optimal potency. nih.gov

In FXR antagonists, replacing a carboxylic group on an N-alkyl side chain of a piperidine (B6355638) or pyrrolidine moiety with a neutral alcohol preserved antagonistic activity, highlighting the sensitivity of the target to charged groups. nih.gov

The table below summarizes findings on how pyrrolidine substituents influence activity in different compound series.

Pyrrolidine Derivative Class Substituent Position/Type Impact on Bioactivity
Pyrrolidine-2,5-diones3-benzhydryl or 3-isopropylFavorable protection in the scPTZ anticonvulsant test. nih.gov
Pyrrolidine-2,5-diones3-methyl or unsubstitutedMore active in the MES anticonvulsant test. nih.gov
Pyrrolidine amides (NAAA inhibitors)Small lipophilic 3-phenyl substituentsPreferable for optimal potency. nih.gov
Pyrrolidine sulfonamidesFluorophenyl at position 3Offered better in vitro potency. nih.gov

Analysis of Linker Chemistries and Peripheral Side Chain Modifications on SAR

The nature of the linkage between the pyrrolidine and 1,3,4-oxadiazole rings, as well as modifications to peripheral side chains, are crucial for optimizing the structure-activity relationship. While direct studies on this compound are limited, principles can be drawn from related heterocyclic systems.

Linker Flexibility and Conformation: The linker connecting different pharmacophoric elements dictates their relative spatial orientation and flexibility. In a study of pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency, although sometimes at the cost of selectivity. nih.gov Conversely, conformationally restricted linkers could enhance selectivity, though potentially at the expense of potency. nih.gov For the this compound scaffold, the direct C-C bond between the two rings provides a relatively rigid connection, but modifications that introduce short, flexible chains could alter the binding mode.

Peripheral Side Chain Modifications: Modifications to side chains attached to either the pyrrolidine or oxadiazole ring can fine-tune the molecule's properties. Studies on 1,2,4-oxadiazole (B8745197) rearrangements highlight the importance of the side-chain sequence in determining reaction pathways and final products. chim.itresearchgate.net In the context of bioactivity, peripheral modifications can impact solubility, lipophilicity, and target engagement. For instance, introducing hydrogen-bond-donating substituents on a peripheral ring in an oxadiazole series resulted in decreased antimicrobial activity. nih.gov In another study, the introduction of alkyl side chains bearing a carboxylic group onto an N-bearing heterocycle (like pyrrolidine or piperidine) attached to an oxadiazole core led to a dramatic loss of potency, indicating that such modifications can profoundly alter ligand potency. nih.gov

Comparative SAR Studies of this compound with Related Heterocyclic Structures

A key aspect of SAR analysis is understanding how the core scaffold compares to structurally related alternatives. The 1,3,4-oxadiazole ring is often compared to its bioisosteres to evaluate relative advantages in potency, selectivity, and pharmacokinetic properties.

1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole: These two isomers are common bioisosteres. The choice between them can significantly impact biological activity and properties. For example, replacing a 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation. rsc.org However, in a specific series of CB2 receptor ligands, this bioisosteric replacement led to a 10- to 50-fold reduction in affinity, demonstrating that such swaps are context-dependent and not always beneficial for potency. rsc.org

Oxadiazoles (B1248032) vs. Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a close bioisostere of the 1,3,4-oxadiazole ring, with a sulfur atom replacing the oxygen. researchgate.net This change increases lipophilicity and can alter electronic properties and binding interactions. The choice between an oxadiazole and a thiadiazole can be a critical step in optimizing a lead compound. researchgate.net

Oxadiazoles vs. Amides/Esters: The 1,3,4-oxadiazole ring is frequently used as a metabolically stable replacement for ester and amide functionalities. nih.govresearchgate.net Unlike esters, which are prone to hydrolysis by esterases, the oxadiazole ring is generally resistant to such cleavage, offering improved stability. researchgate.net It can maintain similar hydrogen bonding capabilities as an amide, acting as a hydrogen bond acceptor, making it an effective and robust substitute in drug design. mdpi.com

Oxadiazoles vs. Triazoles: The 1,2,4-triazole (B32235) ring is another nitrogen-containing heterocycle that can serve as a bioisosteric analogue of the 1,3,4-oxadiazole. acs.org Hybrid molecules containing both triazole and oxadiazole rings have been synthesized to explore potential synergistic effects. nih.gov

The table below provides a comparative overview of the 1,3,4-oxadiazole ring and its common bioisosteres.

Heterocycle/Group Key Features and Comparison to 1,3,4-Oxadiazole
1,2,4-Oxadiazole Isomeric bioisostere. Replacement can alter polarity, metabolic stability, and receptor affinity. rsc.org Often used as a bioisostere for esters and amides. researchgate.net
1,3,4-Thiadiazole Sulfur analogue. Generally more lipophilic than the corresponding oxadiazole. researchgate.net A well-known pharmacophore in medicinal chemistry. researchgate.net
1,2,4-Triazole Nitrogenous bioisosteric analogue. Can be combined with oxadiazoles in hybrid structures. nih.govacs.org
Amide/Ester The 1,3,4-oxadiazole ring is a common, more metabolically stable replacement for these groups, mimicking their hydrogen bonding capabilities. nih.govmdpi.com

Elucidation of Molecular Mechanisms and Biological Target Engagement by 1,3,4 Oxadiazole Derivatives

Enzyme Inhibition Profiles of 1,3,4-Oxadiazole (B1194373) Derivatives

Derivatives of 1,3,4-oxadiazole have been extensively studied as inhibitors of a diverse range of enzymes critical to various pathological processes, from cancer proliferation to microbial survival.

Thymidylate Synthase (TS): As a crucial enzyme in the de novo synthesis of DNA, thymidylate synthase is a well-established target for anticancer drugs. nih.gov Several series of 1,3,4-oxadiazole thioether derivatives have been designed and synthesized as potential TS inhibitors. One study identified a compound with a nitro substituent that demonstrated potent in vitro anticancer activities and was found to be a formidable inhibitor of both human and Escherichia coli TS, with IC₅₀ values of 0.62 µM and 0.47 µM, respectively. sigmaaldrich.com Further research on eugenol-based 1,3,4-oxadiazole analogues identified two compounds that were potent TS inhibitors with IC₅₀ values of 0.61 μM and 0.56 μM, which were superior to the chemotherapeutic agent pemetrexed. mdpi.com

Thymidine Phosphorylase (TP): TP is an enzyme involved in pyrimidine (B1678525) salvage and is also known as an endothelial cell growth factor, playing a significant role in tumor angiogenesis and metastasis. cymitquimica.comtandfonline.com The 1,3,4-oxadiazole scaffold is considered an emerging framework for the development of TP inhibitors. cymitquimica.com A series of 1,3,4-oxadiazole-2-thione derivatives were synthesized and evaluated for TP inhibitory activity. Among them, a compound featuring a 4-hydroxyphenyl group at the C-5 position was the most active, with an IC₅₀ value of 38.24 ± 1.28 µM, which was comparable to the reference compound 7-deazaxanthine. mdpi.com Computational studies, including pharmacophore modeling and virtual screening, have further supported the potential of 1,3,4-oxadiazole derivatives as targeted TP inhibitors for cancer therapy. tandfonline.comsigmaaldrich.com

Interactive Table: Inhibition of Metabolic Enzymes by 1,3,4-Oxadiazole Derivatives

Compound Class/DerivativeTarget EnzymeKey Findings (IC₅₀ values)Reference
1,3,4-Oxadiazole thioether with nitro substituentThymidylate Synthase (human)0.62 µM sigmaaldrich.com
1,3,4-Oxadiazole thioether with nitro substituentThymidylate Synthase (E. coli)0.47 µM sigmaaldrich.com
Eugenol-based 1,3,4-oxadiazole analogue (Compound 9)Thymidylate Synthase0.61 µM mdpi.com
Eugenol-based 1,3,4-oxadiazole analogue (Compound 17)Thymidylate Synthase0.56 µM mdpi.com
1,3,4-Oxadiazole-2-thione with 4-hydroxyphenylThymidine Phosphorylase38.24 ± 1.28 µM mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netnih.gov Consequently, it is a prime target for anticancer therapies. Computational studies on a series of 1,3,4-oxadiazole derivatives have identified potent and selective inhibitors of VEGFR2. researchgate.net One study found that specific derivatives were strong inhibitors of VEGFR2 with binding energies ranging from -45.01 to -48.89 kJ/mol, and an estimated IC₅₀ of 0.009 µM for the most potent compound. researchgate.netnih.gov These compounds showed weaker binding to the Epidermal Growth Factor Receptor (EGFR), suggesting selectivity. researchgate.netnih.gov The 1,3,4-oxadiazole moiety is thought to occupy the gatekeeper region of the ATP binding site of VEGFR-2, highlighting its structural importance for inhibition.

Epidermal Growth Factor Receptor (EGFR): EGFR is another tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed or mutated in various cancers. A series of naproxen-based 1,3,4-oxadiazole derivatives were synthesized and evaluated as EGFR inhibitors. One particular compound, a phenol-substituted triazole-linked oxadiazole, was found to be a potent inhibitor of EGFR kinase with an IC₅₀ value of 0.41 μM, comparable to the standard drug Erlotinib (IC₅₀ 0.30 μM).

Interactive Table: Kinase Inhibition by 1,3,4-Oxadiazole Derivatives

Compound Class/DerivativeTarget KinaseKey Findings (IC₅₀ values)Reference
Substituted 1,3,4-Oxadiazole (Compound 7j)VEGFR2Estimated 0.009 µM researchgate.netnih.gov
Naproxen-based 1,3,4-Oxadiazole (Compound 15)EGFR0.41 µM

The versatility of the 1,3,4-oxadiazole scaffold extends to a variety of other enzyme targets.

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Numerous 1,3,4-oxadiazole derivatives have been reported as potent and selective COX-2 inhibitors. jchemrev.com For instance, certain diaryl-substituted 1,3,4-oxadiazoles have demonstrated significant and selective COX-2 inhibition. jchemrev.com A series of 2,5-biaryl-1,3,4-oxadiazoles were found to be potent and selective inhibitors of COX-2, with IC₅₀ values ranging from 0.48 to 0.89 µM.

Monoamine Oxidase (MAO): MAO enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic approach for neurodegenerative disorders like Parkinson's disease. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been identified as potent MAO-B inhibitors, with some compounds bearing a chloro-substituted phenylurea moiety showing IC₅₀ values as low as 0.039 µM. nih.gov Other studies have reported 1,3,4-oxadiazole derivatives with potent inhibitory effects against both MAO-A and MAO-B.

Alpha-Amylase: As a key enzyme in carbohydrate digestion, α-amylase is a target for managing type 2 diabetes. Several studies have shown that 1,3,4-oxadiazole derivatives can be effective α-amylase inhibitors. For example, two synthesized 1,3,4-oxadiazole derivatives, SC2 and SC8, demonstrated potent α-amylase inhibitory activity with IC₅₀ values of 36.5±1.5 µg/mL and 45.2±2.1 µg/mL, respectively, which were superior to the standard drug acarbose.

Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for antibacterial and anticancer agents. Mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids have been developed as Topoisomerase II inhibitors. One compound from this series showed high potency against lung cancer cells with an IC₅₀ value of 3.8 ± 0.02 μM and was confirmed to inhibit the topoisomerase II enzyme. Additionally, S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have been identified as strong inhibitors of bacterial topoisomerase II (DNA gyrase).

Factor-Xa: While the 1,3,4-oxadiazole scaffold is a versatile pharmacophore, current research literature does not provide significant data on its derivatives acting as potent and selective inhibitors of Factor-Xa for the compound class in focus.

Interactive Table: Inhibition of Various Enzyme Systems by 1,3,4-Oxadiazole Derivatives

Compound Class/DerivativeTarget EnzymeKey Findings (IC₅₀ values)Reference
Diaryl-1,3,4-oxadiazolesCOX-20.04 – 0.14 μM jchemrev.com
2,5-Disubstituted-1,3,4-oxadiazole with chloro-phenylureaMAO-B0.039 µM nih.gov
1,3,4-Oxadiazole derivative (SC2)Alpha-Amylase36.5±1.5 µg/mL
Pyrimidine-1,3,4-oxadiazole hybrid (Compound 9p)Topoisomerase II3.8 ± 0.02 μM (on A549 cells)

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. This makes it a vulnerable and validated target for antitubercular drugs. Screening of compound libraries has identified 1,3,4-oxadiazole-containing hits that inhibit the growth of Mycobacterium tuberculosis (Mtb). The mechanism of action for these compounds was experimentally confirmed to be the disruption of mycobacterial cell wall biosynthesis through the inhibition of DprE1. This inhibition prevents the synthesis of decaprenyl-phosphoryl-arabinose, a crucial precursor for major cell wall components. Structure-activity relationship studies have shown that modifications to different parts of the oxadiazole scaffold can fine-tune the anti-Mtb activity, and even replacing the oxadiazole ring with a bioisosteric 1,3,4-thiadiazole (B1197879) is tolerated, maintaining potent inhibitory action.

Interactions with Cellular Pathways and Biomolecular Targets

The enzymatic inhibition profiles of 1,3,4-oxadiazole derivatives translate into significant perturbations of vital cellular pathways.

The integrity of the cell wall is paramount for bacterial survival, making its biosynthesis pathway an excellent target for antimicrobial agents. As detailed in the previous section, 1,3,4-oxadiazole derivatives have been shown to effectively inhibit DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. This inhibition directly leads to the obstruction of mycolic acid synthesis and the disruption of arabinogalactan and lipoarabinomannan formation, which are fundamental components of the complex cell wall structure of Mycobacterium tuberculosis. This targeted disruption ultimately compromises the structural integrity of the bacterium, leading to cell death. The ability of these compounds to interfere with such a fundamental process underscores their potential as effective antitubercular agents.

Modulation of Intracellular Signaling Cascades (e.g., NF-κB activation)

There is no specific information available in the scientific literature regarding the modulation of intracellular signaling cascades, such as the activation of NF-κB, by 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole . While some distinct 1,3,4-oxadiazole derivatives have been reported to inhibit the NF-κB signaling pathway, these findings cannot be extrapolated to the specific, unstudied compound .

Ligand Binding and Hydrogen Bond Interactions with Biomacromolecules

Detailed studies on the ligand binding properties and hydrogen bond interactions of This compound with specific biomacromolecules are absent from the current scientific literature. The potential for the pyrrolidine (B122466) and oxadiazole moieties to participate in such interactions is recognized in a general sense for related molecules, but no specific data exists for this particular compound.

Computational Chemistry and Molecular Modeling Applications in 1,3,4 Oxadiazole Research

Molecular Docking Studies for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, typically a protein. This method is instrumental in forecasting the binding affinity and interaction patterns of 1,3,4-oxadiazole (B1194373) derivatives with various biological targets.

Docking studies have been successfully employed to identify and optimize 1,3,4-oxadiazole-based inhibitors for a range of enzymes. For instance, in the pursuit of new anticancer agents, molecular docking has been used to assess the binding of 1,3,4-oxadiazole derivatives to the tyrosine kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govmdpi.com These studies have revealed key interactions, such as hydrogen bonding with amino acid residues like Cys919 and Asp1046, that are crucial for inhibitory activity. nih.govacs.org Similarly, docking simulations have been performed on 1,3,4-oxadiazole derivatives targeting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, identifying compounds with potent inhibitory activity. nih.gov

The versatility of molecular docking is further demonstrated in its application against microbial targets. Studies on 1,3,4-oxadiazole derivatives as potential antibacterial agents have utilized docking to investigate their interactions with peptide deformylase, a key bacterial enzyme. nih.gov Furthermore, docking has been used to evaluate the binding of these compounds to the active site of Candida albicans CYP51, a crucial enzyme in fungal cell membrane biosynthesis. nih.gov

Table 1: Representative Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives
Compound/Derivative SeriesTarget ProteinKey FindingsReference
1,3,4-Oxadiazole-quinoxalinesBreast Cancer Cell Lines (MCF7, MDA-MB-468)Compound 24 showed high activity with GI50 values of 1.85 µM and 1.95 µM, respectively. mdpi.comnih.gov
Benzimidazole-Oxadiazole DerivativesVEGFR2Compounds 4r and 4s were identified as the most active, with binding poses similar to the known inhibitor sorafenib. acs.org
1,3,4-Oxadiazoles with Pyridine (B92270) and Thiazole (B1198619)Acetylcholinesterase (AChE)Compound 5e demonstrated an ideal docking pose within the AChE active site. nih.gov
Substituted 1,3,4-Oxadiazole DerivativesPeptide DeformylaseDocking studies supported the potential of these derivatives as inhibitors of this bacterial enzyme. nih.gov

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide insights into the electronic structure, reactivity, and spectroscopic characteristics of 1,3,4-oxadiazole derivatives.

DFT studies are frequently used to determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.govmdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For instance, DFT calculations have been used to identify the most reactive and stable 1,3,4-oxadiazole derivatives for potential anticancer applications by analyzing their frontier molecular orbitals. nih.govmdpi.com

Molecular electrostatic potential (MEP) mapping, another DFT-based analysis, is employed to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net This information is valuable for understanding how 1,3,4-oxadiazole derivatives interact with their biological targets. Furthermore, TD-DFT calculations are utilized to predict the electronic absorption spectra of these compounds, which can then be correlated with experimental UV-visible spectroscopic data to validate the computational models. nih.govresearchgate.nettandfonline.com

Table 2: Quantum Chemical Parameters for Selected 1,3,4-Oxadiazole Derivatives
CompoundHOMO (Hartree)LUMO (Hartree)Energy Gap (Hartree)Reference
ZINC000017138581 (a 1,3,4-thiadiazole (B1197879) derivative)-0.212671-0.042962-0.169709 mdpi.com
ZINC33258048 (a 1,3,4-thiadiazole derivative)-0.215602-0.046696-0.168906 mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This computational method is crucial for assessing the conformational stability of 1,3,4-oxadiazole derivatives within a protein's binding site and for understanding the dynamics of the binding process.

MD simulations are often used to validate the results of molecular docking studies. nih.govnih.gov By simulating the movement of atoms in the ligand-protein complex, researchers can confirm the stability of the predicted binding pose and identify key interactions that persist over time. For example, MD simulations have been used to study the stability of 1,3,4-oxadiazole derivatives bound to VEGFR2, confirming the potency of lead compounds as inhibitors. nih.govmdpi.com These simulations can also reveal conformational changes in both the ligand and the protein upon binding, providing a more complete picture of the interaction.

In the context of developing antitubercular agents, MD simulations have been employed to analyze the binding affinity of 1,3,4-oxadiazole derivatives to the InhA enzyme. nih.gov These studies have helped to elucidate the structural basis for the inhibitory activity of these compounds.

In Silico Screening and Virtual Library Design for Novel 1,3,4-Oxadiazole Scaffolds

In silico screening and virtual library design are powerful computational strategies for identifying novel drug candidates from large chemical databases. These methods allow for the rapid and cost-effective evaluation of vast numbers of compounds, prioritizing those with the highest potential for further investigation.

Virtual screening has been successfully applied to identify new 1,3,4-oxadiazole-based anticancer agents. In one study, a pharmacophore model was developed based on known anti-tubulin 1,3,4-oxadiazoles and used to screen the PubChem database. nih.gov This approach led to the identification of several promising hits with high docking scores against the tubulin protein. nih.gov

The design of virtual libraries of 1,3,4-oxadiazole derivatives is another effective strategy. Researchers have designed and synthesized libraries of novel 1,3,4-oxadiazole-quinoxaline hybrids and evaluated their cytotoxic activity against various cancer cell lines. mdpi.comnih.gov This approach, combining computational design with synthetic chemistry and biological testing, has led to the discovery of compounds with significant antiproliferative activity. mdpi.comnih.gov The development of hybrid compounds, such as those linking 1,3,4-oxadiazoles with penicillin derivatives and amino acids, further illustrates the innovative potential of virtual library design. rsc.org

Computational Prediction of Pharmacokinetic Descriptors (excluding safety/toxicity profiles)

The prediction of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. Computational methods offer a rapid and efficient way to estimate these pharmacokinetic descriptors for 1,3,4-oxadiazole derivatives, helping to identify compounds with favorable drug-like properties.

In silico ADME predictions are often used to assess a compound's potential for oral bioavailability. For example, the percentage of absorption can be calculated based on the topological polar surface area (TPSA). nih.gov Studies on 1,3,4-oxadiazole derivatives have shown that many of these compounds exhibit good predicted absorption. nih.govnih.gov

Compliance with established guidelines, such as Lipinski's rule of five and Veber's rule, is also commonly evaluated. nih.govnih.gov These rules provide a qualitative assessment of a compound's drug-likeness based on its physicochemical properties. Many synthesized 1,3,4-oxadiazole derivatives have been shown to comply with these rules, suggesting good potential for oral bioavailability and intestinal absorption. nih.govnih.gov

Table 3: Predicted ADME Properties for a Series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole Derivatives
CompoundCalculated Absorption (%)Lipinski's Rule of 5 ComplianceVeber's Rule ComplianceReference
Compound 486.77YesYes nih.govnih.gov
General series>70 (for most compounds)YesYes nih.govnih.gov

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling of 1,3,4-Oxadiazole Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent derivatives.

QSAR studies have been extensively applied to various series of 1,3,4-oxadiazole derivatives. For example, 3D-QSAR models have been developed to investigate the antimycobacterial activity of these compounds against Mycobacterium tuberculosis. brieflands.comresearchgate.net These models have identified key structural features that are important for activity, such as the presence of a sulfur atom and the influence of bulky substituents. brieflands.comresearchgate.net

In another study, a QSAR model was built to correlate the antioxidant activity of 1,3,4-oxadiazole derivatives with their molecular descriptors. researchgate.net The model revealed that atomic mass and central symmetric atoms were positively correlated with antioxidant activity. researchgate.net QSAR analysis has also been used to correlate the physicochemical and structural properties of 1,3,4-oxadiazole derivatives with their antibacterial activity, leading to the generation of predictive models. nih.gov

Table 4: Performance of a 3D-QSAR Model for Antimycobacterial Activity of 1,3,4-Oxadiazole Derivatives
QSAR ModelValidation (q²)Cross-validation (pred_r²)Key FindingReference
k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)0.50220.2898The presence of sulfur is essential for activity, while bulky substituents reduce it. brieflands.comresearchgate.net

Advanced Scaffold Hybridization and Bioisosteric Replacement Strategies

Design and Synthesis of Hybrid 1,3,4-Oxadiazole (B1194373) Structures with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has yielded numerous potent compounds. The 1,3,4-oxadiazole moiety has been successfully conjugated with a variety of other heterocyclic systems to create hybrid structures with synergistic or enhanced biological activities.

Pyridine (B92270): The fusion of pyridine and 1,3,4-oxadiazole rings has been explored for developing new therapeutic agents, particularly with antitubercular properties. Researchers have designed and synthesized series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives. researchgate.net These hybrids demonstrated potent antitubercular activity, with some compounds showing minimum inhibitory concentrations (MIC) ranging from 3.9 to 7.81 μg/mL against Mycobacterium tuberculosis, comparable to standard drugs like Rifampicin and Isoniazid. researchgate.net Another study focused on designing trifluoromethylpyridine 1,3,4-oxadiazole derivatives as antibacterial agents against plant pathogens, with some compounds showing high efficacy against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri. acs.org

Thiazole (B1198619): The combination of thiazole and 1,3,4-oxadiazole has led to the development of novel compounds with potential antidiabetic and antiviral activities. One study reported the synthesis of novel 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione derivatives. nih.gov Several of these hybrids, notably compounds 5a , 5b , and 5j , were identified as potent inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.gov Another research effort synthesized 1,3,4-oxadiazole derivatives bearing a thiazole moiety, which showed significant antiviral activity against a range of viruses, including Feline herpes virus and Herpes simplex virus-1 and -2. spast.org

Table 1: Antidiabetic Activity of 1,3,4-Oxadiazole-Thiazole Hybrids

Compoundα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
5a18.42 ± 0.2117.21 ± 0.22
5b20.11 ± 0.3419.54 ± 0.43
5j21.76 ± 0.1920.18 ± 0.38
Acarbose (Standard)--

Data sourced from reference nih.gov.

Triazole: The 1,2,3-triazole and 1,2,4-triazole (B32235) moieties have been frequently hybridized with the 1,3,4-oxadiazole core. These efforts have resulted in compounds with significant anticancer and antibacterial properties. For instance, a series of 1,3,4-oxadiazole-linked 1,2,3-triazole hybrids were synthesized and evaluated as potential anticancer agents targeting thymidylate synthase. ijper.org Compounds 12 and 13 from this series showed remarkable inhibitory activity against MCF-7 and HCT-116 cancer cell lines. ijper.org Similarly, new quinoline-1,3,4-oxadiazole and quinoline-1,2,4-triazole hybrids were developed as potential inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov

Quinoline: Quinoline-1,3,4-oxadiazole conjugates are a significant area of research for developing new anticancer and antibacterial drugs. nih.gov One study reported the synthesis of 2-[(5-bromopentyl)thio]-5-[(quinolin-8-yloxy)methyl]-1,3,4-oxadiazole (4j ), which exhibited notable cytotoxicity against pancreatic (MIA PaCa-2) and colorectal (HCT116) cancer cells with IC₅₀ values of 29.19 µM and 75.10 µM, respectively. nih.gov Another study focused on creating quinoline-1,3,4-oxadiazole hybrids as inhibitors of DNA gyrase and topoisomerase IV. nih.govnih.gov Compounds 4c , 4e , and 4f from this series were particularly potent against E. coli DNA gyrase. nih.govnih.gov

Table 2: DNA Gyrase Inhibitory Activity of Quinoline-1,3,4-Oxadiazole Hybrids

CompoundE. coli DNA Gyrase IC₅₀ (nM)
4c34
4e26
4f32
Novobiocin (Standard)170

Data sourced from references nih.govnih.gov.

Indole (B1671886): The indole nucleus is another important heterocycle that has been combined with the 1,3,4-oxadiazole scaffold. For example, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized via the condensation of 3,4-dichlorobenzamidoxime and methyl 1H-indole-5-carboxylate. nih.gov While this example involves the 1,2,4-oxadiazole (B8745197) isomer, the principles of hybridization are similar and are actively applied to the 1,3,4-oxadiazole core to explore new chemical space for drug discovery.

Bioisosteric Replacements Involving the 1,3,4-Oxadiazole Ring for Enhanced Molecular Properties

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry for optimizing drug candidates. The 1,3,4-oxadiazole ring is a highly effective bioisostere, valued for its metabolic stability and ability to modulate physicochemical properties. ijper.org

It is frequently used as a replacement for metabolically vulnerable ester and amide groups. nih.govacs.org This substitution can improve oral bioavailability and metabolic stability by preventing hydrolysis by esterases and amidases. The 1,3,4-oxadiazole ring is also considered a bioisosteric equivalent of the 1,2,4-oxadiazole ring. Replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to increase polarity and reduce metabolic degradation by human liver microsomes. acs.org For example, in a series of cannabinoid receptor 2 (CB₂) ligands, the replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole, while reducing affinity in some cases, still resulted in a compound (9a ) with high CB₂ affinity (Kᵢ = 25 nM) and excellent selectivity over the CB₁ receptor. acs.org

Furthermore, the 1,3,4-oxadiazole ring can serve as a rigid linker to properly orient substituents for optimal interaction with a biological target. Its electron-withdrawing nature and hydrogen bond accepting capability can be fine-tuned by the substituents at the 2- and 5-positions, allowing for the enhancement of molecular properties like solubility and cell permeability. acs.org

Scaffold Hopping and Lead Optimization Techniques in 1,3,4-Oxadiazole Drug Discovery

Scaffold hopping involves the search for isofunctional molecular structures with significantly different molecular backbones. This technique is crucial for generating novel intellectual property, improving potency, and overcoming issues with ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicity) properties of a lead compound. The 1,3,4-oxadiazole core is an excellent starting point for both lead optimization and scaffold hopping endeavors. nih.gov

Scaffold hopping from a known active compound might lead to the discovery of a novel 1,3,4-oxadiazole-based series. Conversely, an existing 1,3,4-oxadiazole lead can be the parent for a scaffold hop, where the central oxadiazole ring is replaced by another heterocycle (e.g., a triazole, thiadiazole, or pyrazole) to explore new chemical space while aiming to retain the key binding interactions. This strategy allows researchers to move away from a crowded patent landscape or to find a scaffold with superior physicochemical or pharmacokinetic properties. The versatility of the 1,3,4-oxadiazole scaffold, combined with a deep understanding of its role as a pharmacophore and bioisostere, makes it a valuable component in modern drug discovery campaigns employing these advanced optimization techniques.

Future Directions and Emerging Research Opportunities for 2 Pyrrolidin 2 Yl 1,3,4 Oxadiazole

Development of Novel and Efficient Synthetic Methodologies

The future synthesis of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole and its analogs will focus on creating more efficient, cost-effective, and environmentally friendly processes. While classical methods for 1,3,4-oxadiazole (B1194373) synthesis, such as the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones, are well-established, future research will likely pivot towards more advanced techniques. researchgate.netjchemrev.comjchemrev.com

Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times and often leads to higher yields and purer products compared to conventional heating methods. jchemrev.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and easier scalability, making them ideal for the industrial production of pharmaceutical intermediates.

Green Chemistry Approaches: The use of safer solvents, recyclable catalysts (e.g., palladium-catalyzed Suzuki cross-coupling), and transition-metal-free oxidative cyclization will be crucial. nih.gov This addresses the growing demand for sustainable chemical manufacturing.

A common synthetic pathway starts with the corresponding acylhydrazides, which can be reacted with various reagents to form the oxadiazole ring. For instance, the reaction of acylhydrazides with carbon disulfide in a basic solution is a primary method for producing 5-substituted-1,3,4-oxadiazole-2-thiols, which are versatile intermediates. jchemrev.com

Application of Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the three-dimensional structure and physicochemical properties of this compound is fundamental to understanding its biological activity. Future research will rely on a suite of advanced analytical techniques to provide high-resolution structural data.

Analytical TechniquePurpose in Characterizing this compoundExpected Observations/Data
High-Resolution Mass Spectrometry (HRMS) To confirm the exact molecular weight and elemental composition of the synthesized compound and its intermediates.Provides highly accurate m/z values, confirming the molecular formula. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed molecular structure, including the connectivity of atoms and stereochemistry. 1H NMR, 13C NMR, and 2D-NMR (COSY, HSQC, HMBC) will be essential.1H NMR would show characteristic signals for the pyrrolidine (B122466) and oxadiazole protons. 13C NMR would identify the carbon atoms of the heterocyclic rings, with typical signals for oxadiazole carbons appearing at ~163-167 ppm. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the presence of key functional groups and confirm the formation of the oxadiazole ring from its precursors.Characteristic absorption bands for C=N, C-O-C stretching in the oxadiazole ring, and N-H stretching from the pyrrolidine moiety would be observed. nih.gov
X-ray Crystallography To determine the precise three-dimensional arrangement of atoms in a single crystal, providing definitive information on bond lengths, angles, and conformation.This technique would offer unambiguous proof of the compound's structure and stereochemistry, crucial for understanding its interaction with biological targets.

These techniques, used in combination, will provide a comprehensive structural profile of the molecule, which is indispensable for structure-activity relationship (SAR) studies and computational modeling. mdpi.commdpi.com

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery, and research on this compound will be no exception. ijettjournal.orgasianjpr.com These computational tools can dramatically accelerate the identification and optimization of new drug candidates. crimsonpublishers.comamazonaws.com

Future applications of AI/ML in this area include:

De Novo Drug Design: Generative AI models can design novel oxadiazole derivatives with desired pharmacological profiles from scratch, exploring a vast chemical space that would be impossible to synthesize and screen conventionally. crimsonpublishers.com

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of new derivatives based on their structural features, helping to prioritize which compounds to synthesize. researchgate.net

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to filter out molecules with unfavorable pharmacokinetic profiles early in the discovery process. crimsonpublishers.com

Target Identification: By analyzing large biological datasets, ML algorithms can help identify the most likely protein targets for this compound, providing crucial insights into its mechanism of action.

Exploration of this compound as a Chemical Probe or Tool Compound

A chemical probe is a small molecule used to study and manipulate a biological system, typically by interacting with a specific protein target. Given the established biological activities of related pyrrolidine-oxadiazole hybrids, this compound is a strong candidate for development as a chemical probe. nih.gov

For instance, novel N-benzylpyrrolidine hybrids linked to a 1,3,4-oxadiazole ring have demonstrated potent inhibitory activity against key targets in Alzheimer's disease, such as beta-secretase-1 (hBACE-1) and acetylcholinesterase (hAChE). nih.gov This positions the this compound scaffold as a potential tool for:

Studying Neurodegenerative Pathways: As a selective inhibitor, it could be used to investigate the roles of enzymes like BACE-1 and AChE in disease progression.

Validating Drug Targets: Its ability to engage with a specific target in a complex biological system can help validate that target's therapeutic potential.

Facilitating Assay Development: A well-characterized probe is essential for developing and optimizing high-throughput screening assays to find other molecules that hit the same target.

The development of this compound into a chemical probe requires demonstrating high potency, selectivity, and a well-understood mechanism of action.

Expanding the Scope of Biological Target Identification and Validation for this Scaffold

While initial research points towards targets in neurodegenerative disease, the broad spectrum of activity associated with the 1,3,4-oxadiazole ring suggests that the 2-(pyrrolidin-2-yl) derivative could interact with a wider range of biological targets. mdpi.comresearchgate.net Future research will focus on systematically identifying and validating these interactions.

Potential Target ClassRationale for InvestigationRelevant Research Findings
Anticancer Targets 1,3,4-Oxadiazole derivatives have shown significant anticancer activity. nih.govA novel unsymmetrical 1,3,4-oxadiazole was identified as a tubulin inhibitor, and other derivatives have been designed as EGFR inhibitors. rsc.orgnih.gov
Antimicrobial Targets The 1,3,4-oxadiazole nucleus is present in compounds with potent antibacterial and antifungal properties. researchgate.netSome derivatives have been evaluated as broad-spectrum antibiotics, with DNA gyrase being a potential target. nih.govrsc.org
Anti-inflammatory Enzymes Many 1,3,4-oxadiazole derivatives exhibit anti-inflammatory activity, often with reduced gastrointestinal side effects compared to traditional NSAIDs. nih.govComputational and in-vitro studies have identified COX-1 and COX-2 as targets for some 2,5-disubstituted-1,3,4-oxadiazoles. nih.govnih.gov
Antimycobacterial Targets The scaffold shows promise in combating drug-resistant mycobacterial strains.Pyrimidine-1,3,4-oxadiazole hybrids have been identified as unique antimycobacterial agents that may inhibit cell wall biosynthesis. nih.gov

Methods for target identification will include affinity chromatography, proteomics-based approaches, and computational techniques like inverse molecular docking. Once a potential target is identified, validation will be performed using biochemical assays, cellular models, and genetic techniques to confirm the biological relevance of the interaction. nih.gov

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals to quantify uncertainty .

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